molecular formula C34H22N4 B10864581 2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline

2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline

Cat. No.: B10864581
M. Wt: 486.6 g/mol
InChI Key: LZNOHQYOJPPURG-UHFFFAOYSA-N
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Description

2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline typically involves multi-step organic reactions. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of expensive reagents, and employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with nitro or hydroxyl groups, while substitution reactions can introduce various functional groups on the phenyl rings .

Scientific Research Applications

2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound can inhibit specific enzymes and signaling pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline is unique due to its highly conjugated structure, which imparts distinct electronic and luminescent properties. This makes it particularly valuable in applications such as OLEDs and other electronic devices, where efficient light emission and charge transport are crucial .

Properties

Molecular Formula

C34H22N4

Molecular Weight

486.6 g/mol

IUPAC Name

2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline

InChI

InChI=1S/C34H22N4/c1-3-7-31-29(5-1)35-21-33(37-31)27-17-13-25(14-18-27)23-9-11-24(12-10-23)26-15-19-28(20-16-26)34-22-36-30-6-2-4-8-32(30)38-34/h1-22H

InChI Key

LZNOHQYOJPPURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC7=CC=CC=C7N=C6

Origin of Product

United States

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